

A Guide to the Spectroscopic Characterization of 5-Bromo-2-methoxyphenylacetic Acid

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Compound of Interest

Compound Name: 5-Bromo-2-methoxyphenylacetic acid

Cat. No.: B2697831

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Introduction

5-Bromo-2-methoxyphenylacetic acid is a valuable substituted phenylacetic acid derivative widely utilized as a building block in organic and medicinal chemistry. Its structural features—a carboxylic acid moiety, a methoxy group, and a bromine atom on an aromatic ring—make it a versatile intermediate for synthesizing more complex molecules, including potential pharmaceutical agents.

Accurate and unambiguous structural confirmation of this compound is paramount for any research and development endeavor. This technical guide provides an in-depth analysis of the core spectroscopic data required for the positive identification and quality assessment of **5-Bromo-2-methoxyphenylacetic acid** (CAS No. 7017-48-3). We will delve into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the causality behind the observed signals and providing field-proven protocols for data acquisition.

Molecular Structure and Overview

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. **5-Bromo-2-methoxyphenylacetic acid** possesses a molecular formula of $C_9H_9BrO_3$ and a molecular weight of approximately 245.07 g/mol .[\[1\]](#)[\[2\]](#) The key to interpreting its spectra lies in recognizing the distinct chemical environments of its protons and

carbon atoms, the vibrational modes of its functional groups, and its predictable fragmentation under ionization.

Figure 1: Structure of **5-Bromo-2-methoxyphenylacetic acid** with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule.

Disclaimer: As of the time of this writing, publicly accessible, experimentally verified NMR data for this specific compound is limited. The following assignments are based on established chemical shift principles and predictive models, which provide a highly accurate forecast of the expected spectrum.

¹H NMR (Proton NMR) Analysis

The proton NMR spectrum is anticipated to show five distinct signals corresponding to the different proton environments.

Predicted Shift (δ ppm)	Multiplicity	Integration	Assignment	Rationale
~10.12	Singlet (broad)	1H	H-O-C=O	The acidic proton of the carboxylic acid is typically a broad singlet, highly deshielded, and its position is concentration and solvent dependent.
~7.40	Doublet (d)	1H	Ar-H (C-6)	This proton is ortho to the bromine atom, leading to deshielding. It shows coupling only to the H at C-4.
~7.35	Doublet of Doublets (dd)	1H	Ar-H (C-4)	This proton is coupled to both the H at C-3 and the H at C-6, resulting in a doublet of doublets.
~6.85	Doublet (d)	1H	Ar-H (C-3)	This proton is ortho to the electron-donating methoxy group, causing it to be the most shielded of the aromatic protons.

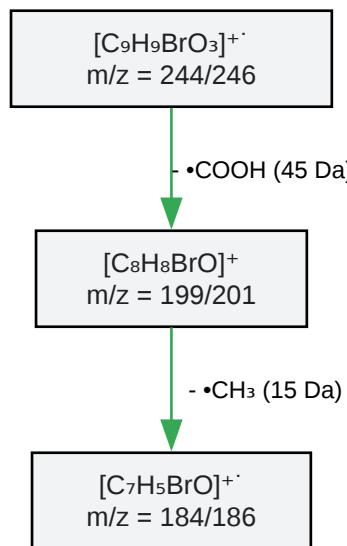
				It is coupled to the H at C-4.
~3.85	Singlet (s)	3H	-OCH ₃	Methoxy group protons are singlets as they have no adjacent protons to couple with. Their position is characteristic.
~3.65	Singlet (s)	2H	Ar-CH ₂ -	The methylene protons are adjacent to the aromatic ring and the carbonyl group. They appear as a singlet as they are chemically equivalent.

¹³C NMR (Carbon NMR) Analysis

The proton-decoupled ^{13}C NMR spectrum is expected to show nine distinct signals, one for each unique carbon atom.

Predicted Shift (δ ppm)	Assignment	Rationale
~175	C=O	The carboxylic acid carbonyl carbon is highly deshielded and appears far downfield.
~156	C-2 (Ar)	The aromatic carbon directly attached to the electron-donating methoxy group is significantly deshielded.
~134	C-4 (Ar)	Aromatic CH carbon.
~131	C-6 (Ar)	Aromatic CH carbon, deshielded by the adjacent bromine.
~128	C-1 (Ar)	The aromatic carbon bearing the acetic acid substituent.
~115	C-5 (Ar)	The aromatic carbon bearing the bromine atom. Its shift is influenced by the halogen's electronegativity and resonance effects.
~112	C-3 (Ar)	Aromatic CH carbon shielded by the ortho-methoxy group.
~56	-OCH ₃	The methoxy carbon appears in a characteristic region for sp ³ carbons attached to oxygen.
~35	Ar-CH ₂ -	The aliphatic methylene carbon.

Experimental Protocol: NMR Data Acquisition



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Figure 3: Proposed primary fragmentation pathway for **5-Bromo-2-methoxyphenylacetic acid** in EI-MS.

Experimental Protocol: GC-MS Analysis

- Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent like ethyl acetate or dichloromethane.
- GC Method:
 - Injector: Set to a high temperature (e.g., 250 °C) to ensure rapid volatilization.
 - Column: Use a standard non-polar capillary column (e.g., DB-5ms).
 - Oven Program: Start at a low temperature (e.g., 100 °C), then ramp up to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min. This separates the analyte from any impurities or solvent.
- MS Method:
 - Ion Source: Use Electron Ionization (EI) at the standard energy of 70 eV.
 - Analyzer: Scan a mass range that includes the expected molecular weight (e.g., m/z 40-300).

- Detector: The detector records the abundance of ions at each m/z value.

Conclusion

The structural elucidation of **5-Bromo-2-methoxyphenylacetic acid** is achieved through a synergistic application of modern spectroscopic techniques. ^1H and ^{13}C NMR provide a detailed map of the C-H framework, IR spectroscopy confirms the presence of key functional groups (carboxylic acid, ether, aromatic ring), and mass spectrometry verifies the molecular weight and reveals substructural motifs through its distinct isotopic pattern and fragmentation. Together, these three methods provide a robust and self-validating analytical package, ensuring the identity and purity of this important chemical intermediate for researchers and drug development professionals.

References

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